Methyl p-tolyl sulfone

描述

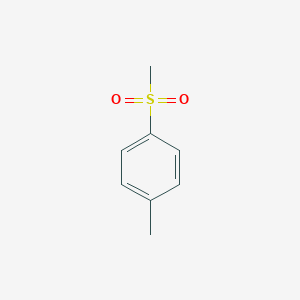

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methyl-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDNBUBMBZRNQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075229 | |

| Record name | 1-Methyl-4-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl p-tolyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3185-99-7 | |

| Record name | Methyl p-tolyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3185-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolyl methyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003185997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl p-tolyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl p-tolyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(methylsulphonyl)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLYL METHYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG77SM513A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Methyl P Tolyl Sulfone

Oxidative Routes from Sulfur Precursors

A primary and efficient pathway to methyl p-tolyl sulfone involves the oxidation of its corresponding sulfur precursors. This approach is valued for its directness and adaptability to various catalytic systems.

Oxidation of Methyl p-tolyl Sulfide (B99878)

The most common precursor for the synthesis of this compound is methyl p-tolyl sulfide. The transformation involves the oxidation of the sulfide group to a sulfone group. This can be accomplished using a range of oxidizing agents and catalytic systems, which influence the reaction's efficiency, selectivity, and environmental impact.

Hydrogen peroxide (H₂O₂) is a widely utilized oxidant for the conversion of methyl p-tolyl sulfide to this compound due to its "clean" nature, with water being the primary byproduct. conicet.gov.arorgsyn.org The reaction's success often hinges on the use of a catalyst to activate the hydrogen peroxide. conicet.gov.ar In the absence of a catalyst, the conversion of methyl p-tolyl sulfide using H₂O₂ is significantly low. conicet.gov.ar For instance, one study reported only a 10% conversion after 60 minutes at 40°C in acetonitrile (B52724) when no catalyst was present. conicet.gov.ar

The oxidation process can proceed in two steps: first to the intermediate methyl p-tolyl sulfoxide (B87167), and then further to the final this compound. conicet.gov.arsmolecule.com Controlling the reaction conditions and the amount of oxidant is crucial to selectively obtain the sulfone. An excess of hydrogen peroxide is typically required to drive the reaction to completion and achieve a high yield of the sulfone. conicet.gov.ar

Ruthenium tetroxide (RuO₄) is a powerful oxidizing agent capable of converting methyl p-tolyl sulfide to this compound. orgsyn.orgorgsyn.org This method is noted for its effectiveness, though the aggressive nature of RuO₄ necessitates careful control of the reaction conditions to avoid over-oxidation or unwanted side reactions. google.com The use of ruthenium-based catalysts, often in combination with a co-oxidant, provides an alternative and more controlled approach to utilizing the oxidative power of ruthenium. For example, a remarkably labile heteroscorpionate Ru(II)-aqua complex has been shown to aerobically catalyze the oxidation of methyl p-tolyl sulfide to its sulfoxide. nih.gov

To enhance the efficiency and selectivity of the oxidation of methyl p-tolyl sulfide, various catalytic systems have been developed. These systems often allow for milder reaction conditions and better control over the final product distribution.

Polyoxometalates (POMs), particularly those based on tungsten, have emerged as highly effective catalysts for the oxidation of sulfides using hydrogen peroxide. conicet.gov.arnih.gov Lacunary tungstosilicic polyoxometalates modified with transition metal ions, such as [SiW₁₁O₃₉M(H₂O)]⁶⁻ (where M = Mn²⁺, Fe²⁺, Co²⁺, or Cu²⁺), supported on activated carbon, have demonstrated high activity and selectivity. conicet.gov.ar

The proposed mechanism involves the interaction of hydrogen peroxide with the transition metal-modified POM to form an electrophilic intermediate. conicet.gov.ar This intermediate then attacks the sulfur atom in the sulfide, leading to the formation of the corresponding sulfoxide, which can be further oxidized to the sulfone. conicet.gov.ar The catalytic activity is influenced by the nature of the transition metal, with a SiW₁₁MnC catalyst showing complete conversion of methyl p-tolyl sulfide in 60 minutes at 40°C. conicet.gov.ar

Table 1: Effect of Transition Metal in SiW₁₁MC Catalysts on Methyl p-tolyl Sulfide Oxidation

| Catalyst | Conversion (%) | Selectivity to Sulfone (%) |

|---|---|---|

| SiW₁₁MnC | 100 | 80 |

| SiW₁₁FeC | Not specified | 75 |

| SiW₁₁CoC | Not specified | 70 |

| SiW₁₁CuC | Not specified | 65 |

Reaction Conditions: 1 mmol sulfide, 10 mmol H₂O₂ (35% w/v), 100 mg catalyst, 9 mL acetonitrile, 60 min, 40°C. Data sourced from conicet.gov.ar.

The asymmetric oxidation of prochiral sulfides, such as methyl p-tolyl sulfide, to produce chiral sulfoxides is a significant area of research. scispace.comucc.ie While the primary focus of this article is the synthesis of the achiral this compound, the methodologies involving chiral catalysts are pertinent as over-oxidation in these systems leads to the formation of the sulfone. orgsyn.org

Various chiral catalyst systems, often based on transition metals like titanium, vanadium, or iron complexed with chiral ligands, are employed. scispace.comucc.ie For instance, a complex of titanium tetraisopropoxide (Ti(O-i-Pr)₄) with (R)-6,6′-Diphenyl-BINOL has been used for the asymmetric oxidation of methyl p-tolyl sulfide. scispace.comias.ac.in The choice of oxidant and solvent can significantly impact the reaction's yield and enantioselectivity. scispace.com While the goal is often the chiral sulfoxide, the formation of the sulfone is a competing reaction, particularly with an excess of the oxidizing agent. scispace.comorgsyn.org

Another example is the use of a catalyst derived from VO(acac)₂ and an amino alcohol Schiff base ligand in the presence of hydrogen peroxide. orgsyn.org This system can lead to the formation of the sulfone as a byproduct through the selective oxidation of the minor enantiomer of the sulfoxide in a kinetic resolution process. orgsyn.org

Table 2: Asymmetric Oxidation of Methyl p-tolyl Sulfide with Different Oxidants

| Oxidant | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| CHP | 48 | 20 | Racemic |

| 70% aq. TBHP | 24 | 85 | 90 |

| 30% aq. H₂O₂ | 24 | 30 | 10 |

Reaction Conditions: Methyl p-tolyl sulfide (1 mmol), (R)-6,6′-Diphenyl-BINOL (5 mol%), Ti(O-i-Pr)₄ (2.5 mol%), oxidant (2 equiv), water (0.5 equiv), toluene (B28343), room temperature. Data sourced from scispace.com.

Catalytic Oxidation Systems

Chiral Catalysts in Sulfide Oxidation

Advanced Oxidative Transformations for Sulfone Formation

Beyond enzymatic methods, various chemical oxidants are used to convert sulfides directly to sulfones. These methods often provide high yields and can be tailored for selectivity. Traditional oxidants include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA). mdpi.com More advanced systems utilize catalysts to enhance efficiency and selectivity.

For example, the oxidation of sulfides to sulfones can be achieved using sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in organic solvents, which generates chlorine dioxide in situ. mdpi.com This method has shown high yields for a range of sulfides. mdpi.com Another approach involves using N-fluorobenzenesulfonimide (NFSI) as an oxidant, where the selectivity for either the sulfoxide or sulfone can be controlled by the amount of NFSI used. rsc.org

Metal-based tungstates, such as α-Ag₂WO₄ and NiWO₄, have been identified as effective and selective catalysts for the oxidation of sulfides to sulfones using hydrogen peroxide, even in the absence of light. cdmf.org.br These catalysts demonstrate good stability and can lead to quantitative yields under mild conditions. cdmf.org.br

Alkylation and Related Carbon-Sulfur Bond Formation Reactions

Alkylation of sulfinates is a classical and effective method for the formation of sulfones. This approach involves the reaction of a sulfinate salt with an alkylating agent to form a new carbon-sulfur bond.

Alkylation of Sodium p-toluenesulfinate

Sodium p-toluenesulfinate is a common precursor for the synthesis of this compound through alkylation. orgsyn.org The choice of the methylating agent can influence the reaction conditions and yield.

The alkylation of sodium p-toluenesulfinate with methyl iodide is a known method for preparing this compound. orgsyn.orgorgsyn.org Being a soft electrophile, methyl iodide preferentially attacks the sulfur atom of the ambident sulfinate nucleophile, leading to the formation of the sulfone (S-alkylation) rather than the sulfinate ester (O-alkylation). researchgate.net This reaction provides a direct route to the desired sulfone. orgsyn.orgorgsyn.org

Methyl potassium sulfate (B86663) also serves as a methylating agent for the alkylation of sodium p-toluenesulfinate to produce this compound. orgsyn.orgorgsyn.org This method is another established route for the synthesis of this compound. orgsyn.org

A more recent and industrially relevant method employs monochloro methane (B114726) (methyl chloride) as the methylating agent. google.com This process is often carried out under pressure and at elevated temperatures. google.com A patented method describes the reaction of sodium p-toluenesulfinate with monochloro methane at a pressure of 0.20–0.30 MPa and a temperature of 82–93°C. google.com This approach is noted for being safer and more environmentally friendly than using highly toxic reagents like dimethyl sulfate, and it can achieve high yields and product purity. google.comgoogle.com One patented process reports a yield of ≥85% and a product purity of up to 99.5%. google.comgoogle.com

The following table summarizes the key parameters for the synthesis of this compound using monochloro methane.

| Raw Materials | Reaction Conditions | Yield | Purity | Reference |

| p-Toluenesulfonyl chloride, Sodium sulfite (B76179), Sodium bicarbonate, Monochloro methane | Pressure: 0.20–0.30 MPa, Temperature: 82–93°C | ≥85% | 99.5% | google.comgoogle.com |

| 4-Toluene sulfonyl chloride, Sodium sulfite, Monochloro methane | Pressure: 2.6-3.0 MPa, Temperature: 50-90°C | Not specified | Not specified | google.com |

With Methyl Potassium Sulfate

Nucleophilic Displacement Reactions

A primary and industrially significant method for synthesizing this compound involves the nucleophilic displacement of a suitable leaving group by a methylating agent. acs.org This typically begins with the formation of a sulfinate salt, which then acts as the nucleophile.

A common approach starts with the reduction of p-toluenesulfonyl chloride. acs.orggoogle.com This is often achieved by reacting p-toluenesulfonyl chloride with sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃) in an aqueous solution to produce sodium p-toluenesulfinate. google.comorgsyn.org The resulting sulfinate is a key intermediate for the subsequent methylation step.

The methylation of the sulfinate salt can be accomplished using various methylating agents. orgsyn.orgorgsyn.org Historically, reagents like methyl iodide and dimethyl sulfate have been employed. acs.orgorgsyn.org However, due to the high toxicity and volatility of these reagents, alternative methylating agents are often preferred in large-scale industrial processes. acs.orggoogle.com

A notable industrial method utilizes monochloro methane (CH₃Cl) as the methylating agent. google.com In this process, the sodium p-toluenesulfinate intermediate reacts with monochloro methane under controlled pressure (0.20–0.30 MPa) and temperature (82–93°C) to yield this compound. This method is considered safer and more environmentally friendly. google.com The reaction proceeds as follows:

C₇H₇SO₂Na + CH₃Cl → C₈H₁₀SO₂ + NaCl google.com

Following the reaction, the pH is adjusted, and the product is isolated through filtration, washing, and drying, yielding a high-purity product. google.com

Table 1: Comparison of Methylating Agents in Nucleophilic Displacement

| Methylating Agent | Key Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Methyl Iodide | Alkylation of sodium p-toluenesulfinate | Effective on a lab scale | Expensive, volatile, potential for side reactions |

| Dimethyl Sulfate | Alkylation of sodium p-toluenesulfinate in the presence of sodium bicarbonate | Readily available | Highly toxic, requires careful handling |

| Monochloro Methane | Reaction with sodium p-toluenesulfinate under pressure (0.20–0.30 MPa) and elevated temperature (82–93°C) | Safer, more environmentally friendly for industrial scale, high yield and purity | Requires specialized equipment for handling pressurized gas |

Grignard Reagent-Mediated Approaches

Grignard reagents offer an alternative pathway for the formation of sulfones, although their primary application in this context often leads to sulfoxides, which can then be oxidized. The reaction of a Grignard reagent with a sulfinate ester is a well-established method for creating a carbon-sulfur bond.

For the synthesis of this compound, a relevant approach would involve the reaction of a p-toluenesulfinate derivative with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The reaction displaces the leaving group on the sulfur atom. While this method is highly effective for producing sulfoxides with high enantioselectivity when using chiral sulfinate esters, the resulting sulfoxide can be further oxidized to the sulfone. jchemrev.com

The reaction of p-toluenesulfinyl p-tolyl sulfone with phenylmagnesium bromide has been shown to produce phenyl p-tolyl sulfoxide in good yield. oregonstate.edu This suggests that a similar reaction with a methyl Grignard reagent could potentially be adapted for the synthesis of this compound precursors. Additionally, α,β-acetylenic sulfones are known to react with Grignard reagents to form higher acetylenes, highlighting the reactivity of sulfones with these organometallic compounds. orgsyn.org

Key Reaction Conditions for Grignard-Mediated Synthesis of Sulfoxide Precursors:

Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is typically used to prevent the decomposition of the Grignard reagent.

Temperature: The reaction is often conducted at temperatures between 0–25°C to minimize side reactions.

Stoichiometry: A 1:1 molar ratio of the sulfinate ester to the Grignard reagent is generally employed.

Decarboxylation and Decomposition Pathways

Several synthetic routes to this compound rely on the removal of a small molecule, such as carbon dioxide, from a larger precursor. These methods, while perhaps less common on an industrial scale, are well-documented in the chemical literature. orgsyn.orgorgsyn.org

Decarboxylation of p-tolylsulfonylacetic Acid

This compound can be prepared through the decarboxylation of p-tolylsulfonylacetic acid. orgsyn.orgorgsyn.org This reaction involves the removal of a carboxyl group (-COOH) as carbon dioxide (CO₂) from the starting material, leaving the desired this compound.

Thermal Decomposition of Tetramethylammonium (B1211777) p-toluenesulfinate

Another documented method is the thermal decomposition of tetramethylammonium p-toluenesulfinate. orgsyn.orgorgsyn.org When heated, this quaternary ammonium (B1175870) salt breaks down to yield this compound. Specific conditions for this thermal decomposition are not extensively detailed in the provided context.

Decomposition of Sodium p-toluenesulfonyl-acetate

The decomposition of sodium p-toluenesulfonyl-acetate also serves as a pathway to this compound. orgsyn.orgorgsyn.org Similar to the decarboxylation of the corresponding acid, this method involves the loss of a portion of the acetate (B1210297) group to form the final product.

Alternative and Emerging Synthetic Strategies

Beyond the more established methods, research continues to explore alternative and potentially more efficient or sustainable routes to this compound and related compounds. One such area involves the oxidation of methyl p-tolyl sulfide. This can be achieved using various oxidizing agents, including hydrogen peroxide or ruthenium tetroxide. orgsyn.orgorgsyn.org Recent advancements have focused on the use of catalysts, such as those based on zirconium, to achieve high selectivity for the sulfone.

Another area of interest is the use of methylthiothis compound as a versatile reagent in organic synthesis. wiley.comoup.com While not a direct synthesis of this compound itself, its preparation and subsequent reactions highlight the broader chemistry of sulfones. For instance, it can be synthesized from dimethyl sulfoxide (DMSO) via a Pummerer reaction followed by treatment with sodium p-toluenesulfinate.

The development of novel catalytic systems and the application of modern synthetic methodologies continue to expand the toolkit available for the synthesis of this compound, aiming for improved efficiency, safety, and environmental impact. rsc.org

Table 2: Summary of Decomposition and Alternative Synthetic Pathways

| Method | Starting Material | Key Transformation |

|---|---|---|

| Decarboxylation | p-Tolylsulfonylacetic Acid | Removal of CO₂ |

| Thermal Decomposition | Tetramethylammonium p-toluenesulfinate | Heat-induced breakdown |

| Decomposition | Sodium p-toluenesulfonyl-acetate | Loss of part of the acetate group |

| Oxidation | Methyl p-tolyl sulfide | Oxidation of the sulfide to a sulfone |

Reaction of Methanesulfonyl Chloride with Toluene

The direct synthesis of this compound from methanesulfonyl chloride and toluene is a classic example of a Friedel-Crafts sulfonylation reaction. This method generally involves the use of a Lewis acid catalyst to facilitate the electrophilic substitution of the sulfonyl group onto the aromatic ring of toluene.

A common approach involves reacting methanesulfonyl chloride with toluene in the presence of a catalyst like aluminum chloride. orgsyn.orgorgsyn.org However, this method can lead to a mixture of ortho, meta, and para isomers, with the para isomer being one of the main products. orgsyn.orgcore.ac.uk The reaction of methanesulfonyl chloride with toluene using aluminum chloride as a catalyst has been reported to yield methyl phenyl sulfone from benzene (B151609) in good yields, but the yields for substituted benzenes like toluene are often lower due to competing side reactions such as chlorination. google.com

To improve selectivity and yield, solid acid catalysts have been explored as more environmentally friendly alternatives to traditional Lewis acids. scispace.com Zeolite catalysts, in particular, have shown promise in the methanesulfonylation of toluene. core.ac.ukrsc.org For instance, the reaction of methanesulfonic anhydride (B1165640) with toluene over various cation-exchanged zeolite beta catalysts has been shown to afford higher para-selectivity for this compound compared to the standard Friedel-Crafts reaction with aluminum chloride. rsc.org

Detailed studies on the sulfonylation of toluene with various sulfonylating agents catalyzed by solid acids have been conducted. scispace.com These studies often involve screening different metal-exchanged clays (B1170129) and synthetic zeolites to optimize the reaction conditions for high yield and para-selectivity. scispace.com

| Catalyst | Sulfonylating Agent | Isomer Distribution (o:m:p) | Yield (%) | Reference |

| Aluminum Chloride | Methanesulfonyl Chloride | Mixture of isomers | Variable | orgsyn.orgorgsyn.org |

| Cation-Exchanged Zeolite Beta | Methanesulfonic Anhydride | High para-selectivity | Good | rsc.org |

| Fe³⁺-montmorillonite | Arenesulfonyl Chlorides | High para-selectivity | High | scispace.com |

| Naβ (Zeolite) | Methanesulfonic Anhydride | 10:5:85 | 12 | core.ac.uk |

Pummerer Rearrangement-Based Syntheses

The Pummerer rearrangement is a powerful transformation in organic chemistry that involves the conversion of a sulfoxide into an α-acyloxy thioether. wikipedia.orgnumberanalytics.com While the classic Pummerer reaction does not directly yield a sulfone, variations and related methodologies can be employed in the synthesis of sulfone-containing molecules.

A relevant application involves the preparation of methylthiothis compound, a versatile reagent in its own right. One efficient method for its synthesis starts with the Pummerer reaction of dimethyl sulfoxide with acetic anhydride. oup.com The resulting acetoxymethyl methyl sulfide is then treated with sodium p-toluenesulfinate. This sequence provides a pathway to a sulfone derivative, showcasing the utility of the Pummerer rearrangement in accessing such compounds.

The mechanism of the Pummerer rearrangement typically begins with the activation of the sulfoxide by an acid anhydride, like acetic anhydride, to form a sulfenium ion intermediate. numberanalytics.comnumberanalytics.com This electrophilic intermediate can then be trapped by various nucleophiles. wikipedia.org In the context of sulfone synthesis, a subsequent step involving the introduction of the sulfonyl group is necessary.

A related transformation, termed the sulfinate-sulfone Pummerer rearrangement, involves the reaction of α-CH acidic sulfoxides with sulfinyl chlorides to generate α-sulfonyl thioethers. researchgate.net This reaction provides a more direct route to a molecule containing both a sulfide and a sulfone group.

C-S Borylation Approaches

Recent advancements in organic synthesis have introduced C-S bond activation as a novel strategy for forming carbon-boron bonds. This desulfurative borylation offers a new disconnection for the synthesis of organoboron compounds, which are valuable intermediates in cross-coupling reactions. chemrevlett.com

The borylation of organosulfur compounds, including sulfides and sulfones, provides an alternative pathway to arylboronic esters. chemrevlett.com These esters can then participate in reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds. For instance, N-H free pyrroles can be borylated and subsequently used in Suzuki couplings with aryl bromides to produce aryl-substituted pyrroles. mdpi.com

Specifically for the synthesis of molecules related to this compound, a photoinduced, transition-metal-free borylation of aryl sulfides has been developed. mdpi.compreprints.orgresearchgate.net In one study, the C–S borylation of methyl(p-tolyl)sulfane with bis(pinacolato)diboron (B136004) was investigated, using 1,4-benzoquinone (B44022) as a photosensitizer under blue LED irradiation. mdpi.compreprints.org This reaction cleaves the C-S bond to form a borylated aromatic compound. While this specific example focuses on the cleavage of a sulfide, the broader strategy of C-S activation is applicable to sulfones as well, providing a potential, albeit indirect, route to sulfone derivatives through subsequent functionalization. rsc.org

Palladium-catalyzed cross-coupling reactions have also been employed for the desulfurative borylation of diaryl sulfoxides, yielding aryl boronic esters. chemrevlett.com This highlights the potential of using sulfoxides, which are direct precursors to sulfones, in C-S borylation reactions.

| Method | Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |

| Photoinduced Borylation | Methyl(p-tolyl)sulfane | Bis(pinacolato)diboron | 1,4-benzoquinone, blue LED | Arylboronic ester | mdpi.compreprints.org |

| Palladium-catalyzed Borylation | Diaryl sulfoxides | Bis(pinacolato)diboron | Palladium catalyst | Arylboronic ester | chemrevlett.com |

Mechanistic Studies and Reaction Pathways

Elucidation of Oxidation Mechanisms to Sulfones

The oxidation of methyl p-tolyl sulfide (B99878) to methyl p-tolyl sulfone is a sequential process that first involves the formation of methyl p-tolyl sulfoxide (B87167), which is then further oxidized to the sulfone. This transformation is central to the synthesis of the sulfone and has been the subject of numerous mechanistic studies. The dominant pathway involves an electrophilic attack on the electron-rich sulfur atom of the sulfide.

The oxidation of sulfides like methyl p-tolyl sulfide to sulfones is generally understood to proceed via an electrophilic oxidation mechanism. researchgate.net In this process, an oxidant, often activated by a metal catalyst, acts as an electrophilic species that attacks the nucleophilic sulfur atom of the sulfide. The initial step is the transfer of one oxygen atom to the sulfide, forming the corresponding sulfoxide. This intermediate sulfoxide is less nucleophilic than the starting sulfide but can undergo a second oxidation step to yield the sulfone.

Studies using various oxidizing systems have confirmed the electrophilic nature of this reaction. For instance, the oxidation of thianthrene-5-oxide and competitive sulfide-sulfoxide oxidation experiments point towards an electrophilic mechanism. researchgate.net The interaction between a transition metal-modified polyoxometallate and hydrogen peroxide generates an electrophilic intermediate, which then attacks the sulfur atom.

In metal-catalyzed oxidations of methyl p-tolyl sulfide, peroxo-metal species are key reactive intermediates. researchgate.netnih.gov These are typically formed by the reaction of a metal complex with a peroxide, such as hydrogen peroxide (H₂O₂) or cumyl hydroperoxide (CHP). researchgate.netnih.gov The resulting high-valent peroxo-metal complexes are powerful electrophilic oxygen transfer agents. nih.gov

The generally accepted mechanism involves the formation of an η²-coordinated peroxo complex as the active species. nih.govnih.gov The nucleophilic sulfide then attacks one of the electrophilic peroxo oxygens. nih.gov Theoretical and experimental studies on various d⁰ metal complexes (e.g., Ti(IV), Hf(IV), V(V), Mo(VI)) have been conducted to elucidate these pathways. researchgate.netnih.govnih.gov

The choice of metal can significantly influence both the reaction rate and the selectivity between the sulfoxide and the sulfone. For example, in the oxidation of methyl p-tolyl sulfide with cumyl hydroperoxide, Hf(IV) aminotriphenolate catalysts favor sulfone formation, whereas Ti(IV) aminotriphenolate catalysts favor sulfoxide formation. nih.gov This difference is attributed to both steric and electronic factors that modulate the reaction pathway. nih.gov

Table 1: Comparison of Ti(IV) and Hf(IV) Catalysts in the Oxidation of Methyl p-tolyl Sulfide

| Metal Catalyst | Conversion (%) | Time (h) | Product Ratio (Sulfoxide:Sulfone) | k₁ (Sulfide → Sulfoxide) (mol⁻³ h⁻¹) | k₂ (Sulfoxide → Sulfone) (mol⁻³ h⁻¹) | k₁/k₂ Ratio |

|---|---|---|---|---|---|---|

| Ti(IV) | 99 | 40 | 80:20 | 1583 | 380 | 4.17 |

| Hf(IV) | 99 | 3 | 30:70 | 8030 | 31200 | 0.26 |

Data sourced from experimental studies on the oxidation of methyl-p-tolyl sulfide using Ti(IV) and Hf(IV) aminotriphenolate complexes with cumyl hydroperoxide. nih.gov

Electrophilic Oxidation Mechanisms

Nucleophilic Substitution Mechanisms at Sulfur

The synthesis of sulfones can be achieved through various methods, including the nucleophilic substitution at a sulfur center. A prevalent method for creating chiral sulfoxides, which are direct precursors to sulfones, is the Andersen synthesis. This method involves the nucleophilic substitution on a diastereomerically pure sulfinate, such as (Sₛ)-menthyl p-toluenesulfinate, using organometallic reagents like Grignard reagents. medcraveonline.comsmolecule.com This reaction proceeds with complete inversion of configuration at the sulfur atom. medcraveonline.com The resulting optically active sulfoxide can then be oxidized to the corresponding achiral sulfone.

Another example involves the reaction of optically active methyl p-tolyl sulfoxide with N,N′-bis-(toluene-p-sulfonyl) sulfur di-imide. This reaction produces the corresponding N-(toluene-p-sulfonyl)-sulphimide with retention of configuration at the sulfur atom, demonstrating a nucleophilic substitution pathway. rsc.org

Radical Reaction Pathways Involving Sulfone Derivatives

Derivatives of this compound are known to participate in radical reactions. For instance, a photoredox-mediated atom transfer radical addition (ATRA) to alkynes has been developed using S-(p-tolyl)-4-methylbenzenethiosulfonate. In this process, a photocatalyst initiates the formation of a tosyl radical (Ts•). This radical then adds to an alkyne, like phenylacetylene, to generate an alkenyl radical intermediate, which ultimately leads to the formation of vinyl sulfones and sulfides. chinesechemsoc.org

Another pathway involves the reductive addition of α-halomethyl p-tolyl sulfones to alkenes. The reaction of chlorothis compound with enamines can proceed via a radical mechanism, showing high cis-selectivity. Similarly, the reaction of bromomethyl phenyl sulfone with isopropenyl acetate (B1210297), mediated by silanes in the presence of a thiol, involves radical intermediates. ucl.ac.uk

Stereochemical Aspects of Sulfone Formation and Transformation

While this compound itself is achiral, the stereochemistry of its formation is a topic of significant interest, particularly when it is synthesized from a chiral precursor like methyl p-tolyl sulfoxide.

The most common strategy for producing enantiomerically enriched sulfoxides involves the asymmetric oxidation of the parent sulfide. ucc.ie The chiral sulfoxide can then be oxidized to the sulfone, which removes the stereocenter at the sulfur atom. However, the initial transfer of chirality is a critical step.

The asymmetric oxidation of methyl p-tolyl sulfide to its corresponding sulfoxide has been achieved with high enantioselectivity using various catalytic systems. A well-known method, developed by Kagan, uses a titanium(IV) complex modified with a chiral ligand like diethyl tartrate (DET). medcraveonline.com A modification of this system using (R)-(+)-binaphthol (BINOL) as the chiral ligand improved the enantiomeric excess (ee) for the formation of methyl aryl sulfoxides to as high as 96%. medcraveonline.com This high enantioselectivity is often enhanced by a kinetic resolution process, where one enantiomer of the sulfoxide is oxidized to the sulfone faster than the other. medcraveonline.comwiley-vch.deorgsyn.org

Vanadium complexes with chiral Schiff base ligands have also proven to be effective catalysts for this transformation, utilizing hydrogen peroxide as the oxidant. orgsyn.org Furthermore, biological systems, such as the fungus Mortierella isabellina or engineered yeast (Saccharomyces cerevisiae), can catalyze the oxidation of methyl p-tolyl sulfide to produce the (R)-sulfoxide in high yield and enantiopurity. mdpi.com

The Andersen synthesis provides another route to chiral sulfoxides via nucleophilic substitution on a chiral sulfinate ester with a Grignard reagent, which occurs with inversion of configuration at the sulfur center. medcraveonline.comwiley-vch.de

Table 2: Examples of Asymmetric Oxidation of Methyl p-tolyl Sulfide

| Catalyst/Reagent | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| Ti(Oi-Pr)₄ / (+)-DET | t-BuOOH | 90 | 89 | R |

| Ti(Oi-Pr)₄ / (R)-(+)-BINOL / H₂O | t-BuOOH | 84 | 96 | R |

| Mo(VI) Complex / Chiral bis-hydroxamic acid | H₂O₂ | Good | 81 | - |

| Mortierella isabellina NRRL 1757 | - | 82 | 100 | R |

Data compiled from reviews on asymmetric synthesis of chiral sulfoxides. medcraveonline.comwiley-vch.de

Kinetic Resolution in Sulfone Synthesis

Kinetic resolution is a crucial technique for obtaining enantiomerically enriched compounds, and it plays a significant role in the synthesis of chiral sulfoxides, where sulfones like this compound are often concurrently produced. In the context of sulfone synthesis, kinetic resolution typically occurs during the asymmetric oxidation of a prochiral sulfide (e.g., methyl p-tolyl sulfide) to a racemic or enantioenriched sulfoxide. The process is enhanced by the subsequent, stereoselective oxidation of one of the sulfoxide enantiomers to the corresponding sulfone at a faster rate than the other. acs.orgorgsyn.org

This principle is exemplified in the titanium-catalyzed asymmetric oxidation of alkyl aryl sulfides. Detailed mechanistic studies have shown that the observed enantioselectivity in the sulfoxide product is a combination of a moderate initial asymmetric induction during the sulfoxidation step and a highly effective kinetic resolution in the subsequent oxidation of the sulfoxide to the sulfone. acs.org For instance, in the oxidation of methyl p-tolyl sulfide using a Ti-catalyst and an optically active hydroperoxide, the minor enantiomer of the intermediate methyl p-tolyl sulfoxide is preferentially oxidized to this compound. acs.org This selective consumption of one enantiomer enriches the remaining sulfoxide in the other, but it intrinsically links the formation of the chiral sulfoxide to the production of the achiral sulfone. orgsyn.org

The effectiveness of this resolution is highlighted in systems using vanadium catalysts derived from VO(acac)₂ and amino alcohol Schiff base ligands. The use of chloroform (B151607) as a solvent, in particular, promotes both the initial asymmetric oxidation and an efficient kinetic resolution at 0 °C, enhancing the enantiomeric excess of the resulting sulfoxide. orgsyn.org

Enzymatic methods also utilize this strategy. A p-hydroxyacetophenone monooxygenase (HAPMO), for example, can catalyze the oxidation of racemic sulfoxides to sulfones in an enantioselective manner, which results in the accumulation of the unreacted, enantioenriched sulfoxide. nih.gov This biocatalytic approach has been successfully applied to various substrates, achieving high conversions in short reaction times. nih.gov

Below is a table summarizing the results of a vanadium-catalyzed asymmetric oxidation and kinetic resolution, demonstrating the formation of the sulfone as a key byproduct that drives the resolution process.

| Substrate | Oxidant | Catalyst System | Conversion (%) | Sulfoxide Yield (%) | Sulfoxide ee (%) | Sulfone Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Methyl p-tolyl sulfide | H₂O₂ | VO(acac)₂ / Schiff Base | >95 | ~80 | >90 | ~10-15 | organic-chemistry.org |

| Methyl phenyl sulfide | (S)-(-)-1-phenylethyl hydroperoxide | Ti(O-i-Pr)₄ | 85 | N/A | ~80 (for sulfoxide) | High | acs.org |

Computational Chemistry in Mechanistic Elucidation

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction pathways involved in the formation and transformation of sulfones. For this compound, DFT studies have provided profound insights into its synthesis via oxidation and its participation in other chemical reactions.

DFT calculations have been employed to model the stepwise oxidation of methyl p-tolyl sulfide, first to methyl p-tolyl sulfoxide and subsequently to this compound. These studies help to understand the nature of the oxidizing species and the thermodynamics of each oxidation step. researchgate.netnih.gov In metal-catalyzed systems, such as those using titanium or hafnium aminotriphenolate complexes, DFT has been used to investigate the complete catalytic cycle. nih.gov These computational models can distinguish between different mechanistic proposals, such as inner-sphere versus outer-sphere oxygen transfer from a metal-peroxo intermediate to the sulfur atom. The calculations revealed that for a titanium catalyst, the most favorable pathway involves a mixed inner/outer mechanism where the sulfide is bonded to the metal center, while for hafnium, the energy differences between pathways are less pronounced. nih.gov

The utility of DFT extends to understanding the reactivity of sulfones in more complex transformations. In a study on the conversion of polycarbonates into poly(aryl ether sulfone)s, DFT was used to model the reaction using di-p-tolyl carbonate (PTC) and 1-fluoro-4-(methylsulfonyl)benzene (FSB) as representative structures. pnas.org The calculations supported a cascade reaction mechanism involving the depolymerization of the polycarbonate by a carbonate salt to form reactive phenoxides, which then engage in a polycondensation with the sulfone-containing monomer. This computational work was crucial in demonstrating the feasibility of the reaction pathway and understanding the role of the metal salt in the depolymerization and repolymerization processes. pnas.org

Furthermore, DFT calculations have shed light on the divergent reactivity of sulfinate salts, which are key precursors to sulfones. Studies have shown that sulfinates can react through distinct one-electron (radical) or two-electron (ionic) pathways depending on the reaction conditions, with DFT helping to map the potential energy surfaces for each route. nih.gov For instance, in the sulfonative pyridylation of alkenes, DFT calculations supported a mechanism initiated by the formation of a photoactive electron-donor-acceptor (EDA) complex between the sulfinate and a pyridinium (B92312) salt, followed by single-electron transfer to generate a sulfonyl radical. nih.gov

Transition State Analysis and Energy Barriers

A key strength of DFT is its ability to calculate the geometries of transition states and their associated energy barriers, providing quantitative data on reaction kinetics and selectivity. This analysis has been applied to several reactions involving this compound and related compounds.

In the oxidation of sulfides, DFT calculations have determined the free energy barriers for each successive oxygenation. One study calculated the barrier for the oxidation of a sulfide to a sulfoxide to be 13 kcal/mol, while the subsequent oxidation of the sulfoxide to the sulfone had a much higher barrier of 83 kcal/mol, explaining why controlled oxidation to the sulfoxide is often achievable. researchgate.net

More detailed analyses have been performed on catalyzed reactions. In the Ti- and Hf-catalyzed oxidation of methyl-p-tolyl sulfide, DFT was used to calculate the energy barriers for different mechanistic pathways ("in" vs. "out"). nih.gov These calculations helped to explain the experimental observation that the hafnium catalyst is much faster and produces more sulfone than the titanium catalyst. The computed transition states revealed that steric and electronic factors, influenced by the size of the metal ion, modulate the reaction mechanism and its energetic landscape. nih.gov

DFT has also been used to probe the regioselectivity in polymerization reactions involving sulfone monomers. In the palladium-catalyzed copolymerization of ethylene (B1197577) and methyl vinyl sulfone, DFT calculations were performed to compare different insertion pathways (e.g., 1,2-insertion vs. 2,1-insertion). mdpi.com The energy barriers for each pathway were calculated, revealing that the 2,1-insertion of methyl vinyl sulfone was kinetically favored. The calculations also showed that after the insertion of a sulfone monomer, the subsequent insertion of an ethylene molecule faced a high energy barrier (29.9-30.0 kcal/mol), explaining the experimental difficulty in achieving this copolymerization. mdpi.com

The table below presents representative calculated energy barriers for various reaction steps involving sulfones, as determined by DFT studies.

| Reaction / Process | System / Model | Calculated Energy Barrier (kcal/mol) | Finding | Reference |

|---|---|---|---|---|

| Sulfide → Sulfoxide Oxidation | Generic Sulfide | 13 | First oxidation step has a low barrier. | researchgate.net |

| Sulfoxide → Sulfone Oxidation | Generic Sulfoxide | 83 | Second oxidation step has a very high barrier. | researchgate.net |

| Ethylene Insertion (after MVS insertion) | α-Diimine Palladium Complex | 29.9 | High barrier indicates ethylene insertion after MVS is difficult. | mdpi.com |

| 1,2-MVS Insertion | α-Diimine Palladium Complex | 20.9 | 1,2-insertion is slightly more favorable than 2,1-insertion. | mdpi.com |

| 2,1-MVS Insertion | α-Diimine Palladium Complex | 22.4 | 2,1-insertion has a slightly higher barrier than 1,2-insertion. | mdpi.com |

| SF₅ Radical Addition to C1 | Sulfone-substituted Bicyclobutane | ΔΔG‡ = 7.9 | High relative barrier explains regioselectivity of addition to C3. | nih.gov |

Advanced Applications in Organic Synthesis

Role as a Synthetic Intermediate and Building Block

The stable yet reactive nature of methyl p-tolyl sulfone makes it an ideal precursor and intermediate in multi-step synthetic pathways. cymitquimica.com

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). google.comechemi.comcphi-online.com Its structural features allow for its incorporation into complex molecules with therapeutic properties. researchgate.net The sulfonyl group, in particular, is a common motif in many pharmaceuticals. researchgate.net For instance, it is a recognized intermediate in the production of certain medicinal compounds, highlighting its role in pharmaceutical manufacturing. ulprospector.comgoogle.comechemi.com The compound's stability and reactivity make it a valuable component in the synthesis of biologically active molecules. cymitquimica.comresearchgate.net

Intermediate in Agrochemical Synthesis

In the field of agrochemicals, this compound serves as an important intermediate for creating new pesticides and herbicides. cymitquimica.comulprospector.comgoogle.com The synthesis of various agrochemicals relies on the functionalization of the tolyl and methyl groups of the sulfone, or by leveraging the reactivity of the sulfonyl group itself. beilstein-journals.org Its derivatives have been explored for their potential as pesticides, indicating the compound's utility in developing new crop protection agents. beilstein-journals.org

Building Block for Dyes and Pigments

This compound also finds application as an intermediate in the synthesis of dyes and pigments. ulprospector.comhdinresearch.comgoogle.com The aromatic tolyl group can be chemically modified through reactions like nitration and subsequent transformations to produce chromophoric systems. epa.gov These reactions allow for the creation of a diverse range of colors, making it a useful building block in the dye industry. ulprospector.com

Reagent in Polymer and Materials Science

The sulfone group in this compound and its derivatives can influence the properties of polymers, making it a useful reagent in materials science. nih.gov Organosulfones are recognized for their role in the development of functional materials and polymer science. researchgate.netnih.gov For example, arylazo sulfones, which can be derived from sulfone precursors, have been used as initiators in the polymerization of esters like methyl methacrylate. acs.org Additionally, sulfone-containing polymers are noted for their unique material properties. nih.gov

Desulfonylative Functionalizations in C-C and C-X Bond Formation

A significant application of aryl sulfones, including this compound, in organic synthesis is their use in desulfonylative reactions. These reactions involve the cleavage of the carbon-sulfur bond, allowing the sulfonyl group to act as a leaving group and be replaced by other functional groups. nih.gov This strategy provides a powerful method for constructing new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and aryl sulfones have emerged as effective electrophilic partners in these transformations. eie.grthermofisher.com The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide, has been successfully adapted to use aryl sulfones. acs.orgmdpi.com

In this context, the sulfonyl group of an aryl sulfone can be displaced through the action of a palladium or nickel catalyst, enabling the formation of a new C-C bond with the aryl group from the organoboron reagent. nih.govrsc.org For this to be effective, the sulfone often needs to be activated, for instance by introducing electron-withdrawing groups on the aryl ring. researchgate.net The use of specific ligands, such as biaryl phosphines, has been shown to be crucial for achieving high yields in these reactions. nih.govrsc.org

The development of Suzuki-Miyaura reactions involving aryl sulfones has expanded the toolkit for synthesizing complex biaryl structures, which are prevalent in many pharmaceuticals and functional materials. researchgate.netresearchgate.net This methodology offers an alternative to the more traditional use of aryl halides and triflates. thermofisher.com

Below is a table summarizing key aspects of metal-catalyzed cross-coupling reactions involving sulfones:

| Reaction Type | Catalyst | Key Features | Reference |

| Suzuki-Miyaura | Palladium (Pd) or Nickel (Ni) | Couples aryl sulfones with organoboron compounds. | acs.orgmdpi.com |

| Kumada-Type | Nickel (Ni) | Couples phenyl sulfones with Grignard reagents. | nih.gov |

| Negishi-Type | Palladium (Pd) or Nickel (Ni) | Couples organozinc reagents with aryl halides (can be extended to sulfones). | thermofisher.com |

Applications in Chiral Synthesis and Asymmetric Transformations

While this compound itself is achiral, its precursor, methyl p-tolyl sulfoxide (B87167), is a cornerstone in asymmetric synthesis. The chiral sulfinyl group serves as a powerful auxiliary to control stereochemistry, and the resulting sulfoxide can be oxidized to the target sulfone.

Optically active methyl p-tolyl sulfoxide, available in both (R) and (S) enantiomers, is widely employed as a chiral auxiliary. wikidoc.orgorgsyn.orgaskiitians.com The Andersen synthesis, which involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent, is a classic method for preparing enantiomerically pure aryl alkyl sulfoxides with high optical purity. askiitians.com This method proceeds with complete inversion of configuration at the sulfur atom. askiitians.com

The effectiveness of the p-tolylsulfinyl group as a chiral auxiliary stems from the steric and electronic differences between the substituents on the stereogenic sulfur atom (a lone pair, an oxygen atom, a methyl group, and a p-tolyl group). askiitians.com This arrangement allows for effective differentiation between the diastereotopic faces of a nearby reactive center. askiitians.com These chiral sulfoxides are used to induce asymmetry in a wide array of chemical transformations. askiitians.comsmolecule.com Furthermore, they can act as chiral ligands for metal complexes, which then catalyze enantioselective reactions. ucl.ac.ukcore.ac.uksmolecule.com The p-tolylsulfinyl group has been successfully used to control axial chirality in the synthesis of biaryl ligands. svkm-iop.ac.inmasterorganicchemistry.com

The p-tolylsulfinyl group is instrumental in directing the stereochemical outcome of numerous reactions. The carbanion generated by deprotonating the methyl group of chiral methyl p-tolyl sulfoxide can be added to various electrophiles, such as imines and carbonyl compounds, in a highly diastereoselective manner. askiitians.comcdnsciencepub.com

Key examples include:

Additions to C=N Bonds : The nucleophilic addition of the anion of enantiopure methyl p-tolyl sulfoxide to imines provides an efficient route to enantiomerically enriched β-amino-sulfoxides, which are precursors to chiral amines. askiitians.comcdnsciencepub.com

Diels-Alder Reactions : Chiral vinyl sulfoxides and other dienophiles containing a p-tolylsulfinyl group have been used in asymmetric Diels-Alder reactions, affording cycloadducts with high diastereoselectivity. science.govnih.gov The sulfinyl group can often be recovered after the reaction. science.gov

[4+3] Cycloaddition Reactions : The p-tolylsulfinyl group serves as an effective chiral inductor in stereoselective [4+3] cycloaddition reactions, enabling the synthesis of complex bicyclic systems with multiple stereocenters. wiley.com Excellent diastereoselectivity is often achieved through chelation control involving the sulfoxide oxygen. wiley.com

Hydrogenations : While the sulfoxide is the primary chiral controller, derivatives can be converted to sulfones which then undergo further enantioselective transformations. For instance, homoallyl sulfones derived from chiral precursors can be hydrogenated using iridium catalysts to install new stereocenters with high enantioselectivity. cdnsciencepub.comnih.gov

Table 2: Examples of Diastereoselective Reactions Using p-Tolylsulfinyl Auxiliaries

| Reaction Type | Electrophile | Chiral Reagent | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|

| Diels-Alder | Cyclopentadiene | Cinnamoyl-(S)-2-(p-tolylsulfinyl)pyrrole | 92-99% | science.gov |

| [4+3] Cycloaddition | Oxyallyl Cation | (S)-2-(p-Tolylsulfinyl)furans | up to 100% | wiley.com |

| Addition to Imine | Benzaldehyde N-phenylimine | (R)-(+)-Methyl p-tolyl sulfoxide anion | High | cdnsciencepub.com |

| Diels-Alder | Racemic Acyclic Dienes | (SS)-2-(p-Tolylsulfinyl)-1,4-naphthoquinone | Good like/unlike selectivity | nih.gov |

Synthesis of Optically Active Compounds

The use of chiral p-tolylsulfinyl derivatives has enabled the enantioselective synthesis of a vast range of optically active compounds, including many biologically active natural products. askiitians.comsmolecule.com After the key stereochemistry-defining step, the sulfinyl group can be removed or transformed. A common transformation is the oxidation of the sulfoxide to the corresponding sulfone, this compound, which can then be eliminated. wikidoc.orgmasterorganicchemistry.com

For example, enantiomerically pure [(p-tolylsulfinyl)methyl]-p-quinols have been used as starting materials for the enantiocontrolled synthesis of natural polyoxygenated cyclohexanes. masterorganicchemistry.com In these syntheses, the β-hydroxysulfoxide moiety directs stereocontrolled conjugate additions. Subsequently, the sulfoxide is oxidized to the sulfone, and the resulting β-hydroxy sulfone fragment acts as a masked carbonyl group, which can be unmasked via elimination of this compound in a retro-Michael type reaction under basic conditions. masterorganicchemistry.com This strategy has been applied to the synthesis of natural products like (-)-gabosine O and (+)-epiepoformin. masterorganicchemistry.com Another application is the asymmetric synthesis of propargylic alcohols using optically active 1-chloroalkyl p-tolyl sulfoxides. researchgate.net

Use as a Leaving Group in Organic Reactions

The p-tolylsulfonyl group (tosyl group) is renowned in organic chemistry as an excellent leaving group. wikidoc.orgaskiitians.comsocratic.org This property is not typically associated with this compound itself, but rather with tosylate esters derived from p-toluenesulfonic acid or p-toluenesulfonyl chloride. svkm-iop.ac.inmasterorganicchemistry.commasterorganicchemistry.com The exceptional leaving group ability of the tosylate anion (p-toluenesulfonate) is attributed to its high stability, which arises from the resonance delocalization of the negative charge across the three oxygen atoms and the sulfur atom. askiitians.comsocratic.org

In synthetic practice, alcohols, which are poor leaving groups (as hydroxide, HO⁻, is a strong base), are frequently converted into tosylates. masterorganicchemistry.commasterorganicchemistry.com This transformation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. masterorganicchemistry.com The resulting tosylate ester possesses a highly effective leaving group (OTs⁻) that is readily displaced by a wide range of nucleophiles in Sₙ1 and Sₙ2 reactions. askiitians.com

While the tosylate group is the more common leaving group, the entire sulfone moiety (p-tolylsulfonyl group) can also be displaced in certain reactions. For instance, in the synthesis of functionalized cyclohexenes, a sulfone group can be substituted by nucleophiles like cyanide via an intermediate diene complex. nih.gov Furthermore, the elimination of this compound is a key step in some synthetic sequences where the sulfonyl group is used as an activating group or part of a masked functional group. masterorganicchemistry.com

Reactions Involving Activated Methyl and Aromatic Positions

This compound possesses two main sites of reactivity beyond the C-S bond: the methyl group alpha to the sulfonyl group and the aromatic tolyl ring.

The protons on the methyl group are acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for the ready formation of an α-sulfonyl carbanion upon treatment with a suitable base. This carbanion can then participate in various C-C bond-forming reactions. For example, halogenated derivatives such as chlorothis compound and iodothis compound are versatile reagents. smolecule.comwiley.com The carbanion of chlorothis compound undergoes vicarious nucleophilic substitution (VNS) of hydrogen in electron-deficient aromatic and heteroaromatic systems, providing a powerful method for C-C bond formation. researchgate.netcdnsciencepub.comcdnsciencepub.com It can also be used in the reductive alkylation of enamines via a radical chain process. wiley.com

The aromatic ring of this compound is influenced by the sulfonyl group, which is deactivating and meta-directing for electrophilic aromatic substitution reactions. hu.edu.jo However, the methyl group on the tolyl ring is activating and ortho, para-directing. The interplay of these two groups governs the regioselectivity of substitution on the aromatic ring. For example, the methanesulfonylation of toluene (B28343) using methanesulfonic anhydride (B1165640) over zeolite catalysts produces a mixture of methyl o-tolyl sulfone, methyl m-tolyl sulfone, and this compound, with the para isomer often being favored due to the steric constraints imposed by the catalyst pores. cardiff.ac.ukresearchgate.net The metabolism of diiodothis compound, a biocide, has been shown to involve oxidation at the benzylic methyl group to form the corresponding benzoic acid, highlighting the reactivity of this position. nih.gov

Directed Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, typically an alkyllithium, bringing the base into proximity with an ortho-proton and facilitating its abstraction. baranlab.orgacs.org The resulting aryllithium intermediate can then be trapped by a variety of electrophiles. baranlab.org

The sulfonyl group is recognized as a strong DMG, capable of directing lithiation to the adjacent ortho position. researchgate.net In the case of this compound, the sulfonyl group directs the deprotonation to the 2- and 6-positions of the tolyl ring. This provides a reliable method for introducing substituents specifically at these positions, which are also activated by the p-methyl group. The general process involves the initial coordination of the alkyllithium base (e.g., n-BuLi) to one of the sulfonyl oxygen atoms, which anchors the base in place for the selective removal of a proton from the adjacent C-H bond on the ring. baranlab.org

A notable application of this principle was demonstrated in a study involving p-tolyl 2-trimethylsilyl-1-azulenyl sulfone. While the primary focus was on the azulene (B44059) ring, the researchers also achieved a directed lithiation on the p-tolyl group itself. This lithiation, directed by the sulfonyl moiety, was followed by an intramolecular ring closure, showcasing the synthetic potential of the lithiated intermediate derived from the p-tolyl sulfone scaffold. acs.org This reaction underscores the capability of the sulfonyl group to direct functionalization at the ortho-position of the tolyl ring.

| Step | Description | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Lithiation | The sulfonyl group directs an alkyllithium base to selectively deprotonate the ortho-position of the tolyl ring. | n-BuLi or s-BuLi, THF, -78 °C | 2-Lithio-4-methylphenyl methyl sulfone |

| 2. Electrophilic Quench | The resulting aryllithium intermediate is reacted with an electrophile (E+) to form a new bond. | Electrophile (e.g., R-X, CO₂, aldehydes), -78 °C to RT | 2-Substituted this compound |

Electrophilic Substitution Reactions on the p-tolyl Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. The regiochemical outcome on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. In this compound, the ring is substituted with a methyl group (-CH₃) and a methylsulfonyl group (-SO₂CH₃).

The methyl group is an activating, ortho, para-directing group.

The methylsulfonyl group is a strongly deactivating, meta-directing group.

Since the two groups are para to each other, their directing effects converge on the same positions: the carbons at the 2- and 6-positions (which are ortho to the methyl group and meta to the sulfonyl group). Therefore, electrophilic substitution on this compound is expected to occur selectively at these positions. However, due to the strong deactivating nature of the sulfonyl group, these reactions often require forcing conditions. Current time information in Bangalore, IN.

Nitration

The nitration of this compound has been documented in the synthesis of 2-nitro-4-methylsulfonylbenzoic acid. In this process, this compound is first nitrated, followed by oxidation of the methyl group. The nitration step is typically carried out with a mixture of concentrated nitric acid and sulfuric acid. The reaction introduces a nitro group at the 2-position, yielding 2-nitro-4-methylphenyl methyl sulfone, which is then oxidized in a subsequent step. google.com

| Parameter | Details |

|---|---|

| Reactant | This compound |

| Reagents | Concentrated nitric acid, Concentrated sulfuric acid |

| Reaction Time | 4-5 hours (dropwise addition) followed by 60-70 minutes hold |

| Product of Nitration | 2-Nitro-4-methylphenyl methyl sulfone |

| Regioselectivity | Substitution occurs ortho to the methyl group and meta to the sulfonyl group. |

Bromination

The direct bromination of this compound has been achieved through a thermal reaction with elemental bromine in the presence of a catalyst. A patented method describes the synthesis of methyl sulfone based dibromo toluene by heating the reactants. patsnap.com The reaction conditions can be varied in terms of temperature and molar ratio of reactants to achieve the desired dibrominated product. Given the directing effects of the substituents, the product is expected to be 2,6-dibromo-4-methylphenyl methyl sulfone.

| Parameter | Details |

|---|---|

| Reactant | This compound |

| Reagents | Bromine (Br₂), Catalyst (e.g., copper, copper chloride, copper sulfate) |

| Molar Ratio (Sulfone:Br₂) | 1 : (1-10) |

| Temperature | 50-200 °C |

| Reaction Time | 5-20 hours |

| Product | Methyl sulfone based dibromo toluene (Presumably 2,6-dibromo-4-methylphenyl methyl sulfone) |

Spectroscopic and Crystallographic Investigations for Structural Elucidation and Solid State Chemistry

Advanced NMR Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of methyl p-tolyl sulfone in solution. liverpool.ac.uk Studies involving ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbon atoms within the molecule.

¹H NMR spectral data for this compound in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals for the aromatic and methyl protons. rsc.orgrsc.org The aromatic protons typically appear as two doublets in the range of 7.2-7.8 ppm, corresponding to the ortho and meta protons of the p-tolyl group. The methyl protons of the tolyl group resonate around 2.4 ppm, while the methyl protons of the sulfonyl group appear at approximately 2.9-3.0 ppm. rsc.orgrsc.org

¹³C NMR spectroscopy further confirms the molecular structure. The spectra show distinct signals for the quaternary carbons of the aromatic ring, the protonated aromatic carbons, and the two methyl carbons. rsc.org

Conformational analysis of this compound and related compounds has been performed using advanced NMR techniques, often in conjunction with theoretical calculations. liverpool.ac.uknih.govresearchgate.netauremn.org.br These studies investigate the rotational barriers and preferred conformations around the C-S bonds. The conformation of the sulfonyl group relative to the aromatic ring is a key area of interest. Lanthanide-Induced-Shift (LIS) analysis has been employed to study the solution-state conformations of similar sulfones, providing insights into the spatial arrangement of the molecule. liverpool.ac.ukresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to SO₂) | 7.74 (d, J = 7.8 Hz) | 129.1 |

| Aromatic CH (meta to SO₂) | 7.34 (d, J = 7.8 Hz) | 130.1 |

| Aromatic C-SO₂ | - | 137.2 |

| Aromatic C-CH₃ | - | 125.1 |

| SO₂-CH₃ | 2.95 (s) | 44.5 |

| Ar-CH₃ | 2.44 (s) | 21.5 |

Data compiled from various sources. rsc.org Precise values may vary slightly depending on experimental conditions.

X-ray Diffraction Crystallography

X-ray diffraction crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction studies have been conducted on this compound and its derivatives. rsc.orgiucr.orgnih.gov These analyses yield precise atomic coordinates, allowing for a detailed examination of the molecular structure. For instance, the crystal structure of p-toluenesulfonylmethyl isocyanide, a derivative of methyl 4-tolyl sulfone, has been determined, revealing a molecule with crystallographically imposed mirror symmetry. iucr.orgresearchgate.net The data from these studies are crucial for understanding the fundamental geometry of the sulfonyl group and its interaction with the aromatic ring.

The molecular geometry of this compound, as determined by X-ray crystallography, shows a tetrahedral arrangement around the sulfur atom. The p-tolyl group and the methyl group are attached to the sulfur atom, along with two oxygen atoms. The conformation of the molecule in the crystal is influenced by packing forces and intermolecular interactions. Studies on related sulfones have shown that the conformation adopted in the solid state can be a distorted propeller shape. nih.gov The orientation of the p-tolyl ring with respect to the C-S-C plane is a key conformational parameter.

The crystal packing of this compound is governed by various non-covalent interactions, including C-H···O hydrogen bonds and π-π stacking interactions. science.gov In the crystal structure of p-toluenesulfonylmethyl isocyanide, C-H···O hydrogen bonds link the molecules into chains. iucr.orgresearchgate.net These supramolecular interactions play a significant role in stabilizing the crystal lattice. The arrangement of molecules in the crystal can influence the physical properties of the compound.

Analysis of Molecular Geometry and Conformation

Circular Dichroism (CD) and Optical Rotation Measurements for Chiral Analysis

While this compound itself is achiral, studies on chiral derivatives and related chiral sulfones utilize chiroptical techniques like Circular Dichroism (CD) and optical rotation to determine their absolute configuration and enantiomeric purity. researchgate.netresearchgate.net For example, in the synthesis of chiral β-hydroxy sulfones, optical rotation measurements are used to characterize the enantiopure products. researchgate.net The development of chemoenzymatic methods has enabled the preparation of chiral sulfones with high optical purity, which are then analyzed using these techniques. researchgate.net The absolute configuration of chiral sulfones has also been determined by comparing experimental optical rotation data with theoretical calculations. nih.gov

Mass Spectrometry for Compound Identification and Mechanistic Insights

Mass spectrometry (MS) is a vital analytical technique for the identification and structural elucidation of this compound, as well as for gaining insights into its fragmentation pathways. tandfonline.com The mass spectrum of this compound shows a characteristic molecular ion peak corresponding to its molecular weight.

The fragmentation pattern of this compound under electron impact has been studied in detail. cdnsciencepub.comtandfonline.comresearchgate.net A notable fragmentation process involves the rearrangement of the sulfone to a sulfinate ester, followed by cleavage. tandfonline.comtandfonline.comresearchgate.net The migration of the aryl group is generally preferred over the migration of the alkyl group in this rearrangement. tandfonline.comtandfonline.comresearchgate.net Common fragments observed in the mass spectrum include ions resulting from the loss of a methyl radical (CH₃•), sulfur dioxide (SO₂), or a methylsulfonyl radical (CH₃SO₂•). cdnsciencepub.com For instance, the loss of a methyl group leads to an ion at m/z 155, and the subsequent loss of SO₂ gives an ion at m/z 91 (the tropylium (B1234903) ion). cdnsciencepub.com Another significant fragmentation pathway is the direct loss of the methylsulfonyl group to form an ion at m/z 107. cdnsciencepub.com These fragmentation patterns are useful for confirming the structure of this compound and distinguishing it from its isomers. cdnsciencepub.com

Table 2: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 170 | [M]⁺ | Molecular ion |

| 155 | [M - CH₃]⁺ | Loss of a methyl radical |

| 107 | [M - CH₃SO]⁺ | Rearrangement followed by loss of CH₃SO |

| 91 | [M - CH₃ - SO₂]⁺ | Loss of a methyl radical and sulfur dioxide |

Data derived from fragmentation studies. cdnsciencepub.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental tools for investigating the intrinsic properties of methyl p-tolyl sulfone. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which numerous other properties can be derived. Functionals such as B3LYP, PBE0, and M06-2X are commonly employed, often paired with basis sets like 6-31G or 6-311G, to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net

DFT calculations are used to model the electronic landscape of this compound. Key analyses include the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. science.gov

Further analyses provide deeper insights:

Natural Bond Orbital (NBO) Analysis: This method investigates charge transfer and intramolecular interactions, helping to understand the stability derived from hyperconjugative effects. science.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting how the molecule will interact with other reagents. researchgate.netscience.gov

Atoms in Molecules (AIM) Theory: This theory analyzes the electron density topology to characterize chemical bonds and identify non-covalent interactions, such as intramolecular hydrogen bonds. science.gov

Calculations on related systems show that the sulfone group is highly polar and acts as a strong electron-withdrawing group, significantly influencing the electronic properties of the aromatic ring. mdpi.com

The three-dimensional structure of this compound dictates its physical and chemical properties. Computational methods are used to explore its conformational landscape and identify the most stable, energy-minimized structures. Studies combining Lanthanide-Induced-Shift (LIS) NMR analysis with computational modeling have provided detailed conformational information. liverpool.ac.uk

A variety of computational methods have been used for geometry optimization, including molecular mechanics (MMFF94) and ab initio methods like Hartree-Fock (RHF) and DFT (B3LYP) with different basis sets (e.g., 6-31G*, 6-311G++(2d,p)). researchgate.netliverpool.ac.uk A consistent finding from these calculations is that the lowest energy conformation features the sulfone's methyl group oriented orthogonally to the plane of the p-tolyl ring. researchgate.netliverpool.ac.uk This geometry minimizes steric hindrance and optimizes electronic interactions.

Detailed geometrical parameters for the energy-minimized structure of this compound have been calculated using various levels of theory.

| Parameter | RHF/3-21G | RHF/6-31G* | RHF/6-311G++(2d,p) | B3LYP/6-311G++(2d,p) |

|---|---|---|---|---|

| Bond Length (Å) | ||||

| S-O1 | 1.467 | 1.422 | 1.428 | 1.442 |

| S-C(phenyl) | 1.777 | 1.782 | 1.769 | 1.784 |

| S-C(methyl) | 1.784 | 1.791 | 1.777 | 1.791 |

| Bond Angle (°) | ||||

| O1-S-O2 | 121.2 | 122.9 | 122.2 | 120.9 |

| C(phenyl)-S-C(methyl) | 103.3 | 103.4 | 104.1 | 103.9 |

| Dihedral Angle (°) | ||||

| C(phenyl)-S-C(methyl)-H | 179.9 | 180.0 | 180.0 | 180.0 |

Data sourced from a computational study on the conformational analysis of this compound. liverpool.ac.uk Note: Atom numbering is based on the source study.

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computed structures.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). researchgate.netliverpool.ac.uk Calculations for this compound and related compounds have shown good correlation with experimental ¹H and ¹³C NMR data, aiding in signal assignment and conformational analysis. researchgate.netliverpool.ac.uk